NVP-HSP990
Overview
Description
NVP-HSP990 is a novel small-molecule inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in the folding, assembly, and transport of proteins. This compound has shown potent and broad-spectrum antitumor activities in both in vitro and in vivo studies . It is known for its high oral bioavailability and ability to inhibit multiple isoforms of heat shock protein 90, including heat shock protein 90 alpha, heat shock protein 90 beta, and glucose-regulated protein 94 .
Mechanism of Action
Target of Action
NVP-HSP990, also known as HSP990, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a ubiquitous and abundant molecular chaperone required for protein folding, assembly, and transport . It ensures the conformational and functional stability of multiple client proteins, including oncoproteins essential for tumor growth and survival .
Mode of Action
This compound exhibits single-digit nanomolar IC50 values on three of the Hsp90 isoforms (Hsp90α, Hsp90β, and GRP94) and a 320 nanomolar IC50 value on the fourth (TRAP-1) . The protein folding function of Hsp90 depends on its ATPase activity, and inhibition of this intrinsic activity by this compound disrupts the Hsp90 client protein interaction . This leads to the destabilization of diverse oncoproteins, resulting in simultaneous blockade of multiple tumorigenic signaling pathways .
Biochemical Pathways
This compound dissociates the Hsp90-p23 complex and depletes client protein c-Met, leading to the induction of Hsp70 . This results in the downregulation of c-Met and upregulation of Hsp70 . The compound also remarkably inhibits the activation of MAPK pathways induced by rotavirus infection .
Pharmacokinetics
This compound exhibits drug-like pharmaceutical and pharmacologic properties with high oral bioavailability . In the GTL-16 xenograft model, a single oral administration of 15 mg/kg of this compound induced sustained downregulation of c-Met and upregulation of Hsp70 .
Result of Action
This compound potently inhibits the growth of human cell lines and primary patient samples from a variety of tumor types . In repeat dosing studies, this compound treatment resulted in tumor growth inhibition of GTL-16 and other human tumor xenograft models driven by well-defined oncogenic Hsp90 client proteins .
Biochemical Analysis
Biochemical Properties
NVP-HSP990 exhibits single digit nanomolar IC50 values on three of the Hsp90 isoforms (Hsp90α, Hsp90β, and GRP94) and 320 nanomolar IC50 value on the fourth (TRAP-1), with selectivity against unrelated enzymes, receptors, and kinases . It binds to the N-terminal ATP-binding domain of Hsp90 .
Cellular Effects
This compound has been shown to potently inhibit the growth of human cell lines and primary patient samples from a variety of tumor types . In c-Met amplified GTL-16 gastric tumor cells, this compound dissociated the Hsp90-p23 complex, depleted client protein c-Met, and induced Hsp70 . It also inhibited the activation of MAPK pathways induced by rotavirus infection .
Molecular Mechanism
This compound exerts its effects at the molecular level by disrupting the Hsp90 client protein interaction . This disruption destabilizes diverse oncoproteins, resulting in simultaneous blockade of multiple tumorigenic signaling pathways, arrest of cell proliferation, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In the GTL-16 xenograft model, a single oral administration of 15 mg/kg of this compound induced sustained downregulation of c-Met and upregulation of Hsp70 . In a cynomolgus monkey model of temporal lobe epilepsy, oral administration of low-dose this compound completely suppressed epileptiform discharges for up to 12 months .
Dosage Effects in Animal Models
In animal models, this compound exhibits drug-like pharmaceutical and pharmacologic properties with high oral bioavailability . Administration of 0.1 mg/kg this compound led to upregulation of EAAT2 and inhibition of spontaneous seizures in epileptic mice .
Metabolic Pathways
It is known that the protein folding function of Hsp90, which this compound inhibits, depends on its ATPase activity .
Transport and Distribution
It is known that this compound is orally bioavailable and exhibits drug-like pharmaceutical and pharmacologic properties .
Subcellular Localization
Hsp90, the target of this compound, is a ubiquitous and abundant molecular chaperone required for protein folding, assembly, and transport .
Preparation Methods
The synthesis of NVP-HSP990 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted benzamide, which is then coupled with a pyridine derivative under specific reaction conditions . The final product is obtained through purification and crystallization processes. Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
NVP-HSP990 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
In chemistry, it is used as a tool compound to study the role of heat shock protein 90 in protein folding and stability . In biology, NVP-HSP990 has been shown to inhibit the replication of rotavirus in vitro and in vivo, making it a promising candidate for antiviral drug development . In medicine, this compound is being evaluated in clinical trials for its efficacy in treating advanced solid tumors . Its ability to inhibit multiple oncogenic signaling pathways makes it a valuable therapeutic agent for cancer treatment . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting heat shock protein 90 .
Comparison with Similar Compounds
NVP-HSP990 is unique compared to other heat shock protein 90 inhibitors due to its high oral bioavailability and potent inhibitory activity against multiple isoforms of heat shock protein 90 . Similar compounds include geldanamycin and its derivative tanespimycin (17-allylamino-17-demethoxygeldanamycin), which also inhibit heat shock protein 90 but have different structures and pharmacological profiles . Unlike geldanamycin, this compound does not suffer from issues related to low oral bioavailability and hepatotoxicity . Another similar compound is NVP-AUY922, which has shown greater potency than geldanamycin in modulating heat shock protein 90 client proteins and inducing apoptotic cell death .
Properties
IUPAC Name |
(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQUUGTQYPVPD-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239429 | |
Record name | HSP-990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934343-74-5 | |
Record name | HSP-990 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HSP-990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HSP-990 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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